6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
Overview
Description
AZD5153 6-Hydroxy-2-naphthoic acid: is a derivative of AZD5153, a potent and selective inhibitor of the bromodomain and extraterminal (BET) family protein BRD4. This compound is known for its high oral bioavailability and its ability to disrupt BRD4 with an IC50 value of 1.7 nM . The compound is primarily used in scientific research for its potential therapeutic effects in various cancers, including acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
Mechanism of Action
Target of Action
These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails .
Mode of Action
AZD5153 disrupts the activity of BRD4 with an IC50 value of 1.7 nM . It demonstrates a remarkable enhancement in potency for the displacement of full-length BRD4 relative to BD1 . This disruption leads to significant changes in the transcriptional programs of MYC, E2F, and mTOR .
Biochemical Pathways
The compound’s interaction with BRD4 affects several biochemical pathways. It markedly impacts the transcriptional programs of MYC, E2F, and mTOR . The modulation of the mTOR pathway is associated with cell line sensitivity to AZD5153 .
Pharmacokinetics
The pharmacokinetics of AZD5153 is dose-dependent, with minimal accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow it to be effectively utilized and cleared from the body.
Result of Action
AZD5153 efficiently down-regulates MYC protein levels across the cell line panel irrespective of their sensitivity to AZD5153 . It also inhibits the expression of Nuclear receptor binding SET domain protein 3 (NSD3) target genes . NSD3, via H3K36me2, acts as an epigenetic deregulator to facilitate the expression of oncogenesis-promoting genes .
Biochemical Analysis
Biochemical Properties
AZD5153 6-Hydroxy-2-naphthoic acid interacts with the bromodomain-containing protein 4 (BRD4), a chromatin modifier . It disrupts the interaction of BRD4 with acetylated histone tails of nucleosomes, thereby inhibiting the expression of Nuclear receptor binding SET domain protein 3 (NSD3) target genes . NSD3, via H3K36me2, acts as an epigenetic deregulator to facilitate the expression of oncogenesis-promoting genes .
Cellular Effects
AZD5153 6-Hydroxy-2-naphthoic acid has been shown to inhibit cell proliferation and induce apoptosis in hepatocellular cancer (HCC) cells . It also efficiently down-regulates MYC protein levels across the cell line panel irrespective of their sensitivity to AZD5153 .
Molecular Mechanism
The molecular mechanism of action of AZD5153 6-Hydroxy-2-naphthoic acid involves the disruption of BRD4, a chromatin modifier . This disruption leads to the alteration of the BRD4 chromosomal landscape and modulation of the transcriptome of HCC cells . It also inhibits the expression of NSD3 target genes .
Temporal Effects in Laboratory Settings
It has been reported that AZD5153 treatment leads to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
Dosage Effects in Animal Models
The effects of AZD5153 6-Hydroxy-2-naphthoic acid vary with different dosages in animal models. In a study, administration of AZD5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
Metabolic Pathways
It is known that it disrupts the function of BRD4, a key player in transcriptional regulation .
Transport and Distribution
It is known that it disrupts the function of BRD4, which is a chromatin modifier .
Subcellular Localization
It is known that it disrupts the function of BRD4, which is a chromatin modifier and is localized in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD5153 6-Hydroxy-2-naphthoic acid involves multiple steps, starting from the basic structure of naphthoic acid. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group at the 6th position of the naphthoic acid.
Coupling Reactions: Formation of the final compound through coupling reactions with specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of AZD5153 6-Hydroxy-2-naphthoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the hydroxylation and coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: Reduction reactions can convert the naphthoic acid to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents and nucleophiles.
Major Products:
Quinones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Naphthoic Acids: From substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a model compound to study the effects of BET inhibitors on gene expression and chromatin structure .
Biology:
- Investigated for its role in modulating epigenetic markers and influencing cellular processes such as proliferation and apoptosis .
Medicine:
- Explored for its potential therapeutic effects in treating various cancers, including acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
Industry:
Comparison with Similar Compounds
I-BET151: Another BET inhibitor with similar mechanisms of action but different chemical structure.
JQ1: A well-known BET inhibitor used in various research studies.
OTX015: A clinical-stage BET inhibitor with potential therapeutic applications.
Uniqueness: AZD5153 6-Hydroxy-2-naphthoic acid is unique due to its high potency and selectivity for BRD4, as well as its oral bioavailability. This makes it a valuable tool in both preclinical and clinical research for developing new cancer therapies .
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQBHXKCHECEC-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-40-2 | |
Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-5153 6-hydroxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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